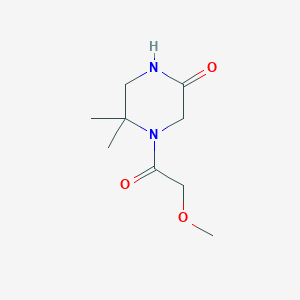![molecular formula C15H22FN3O2S B6708591 3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile](/img/structure/B6708591.png)
3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluoro-5-methylbenzyl chloride with ethylamine to form an intermediate, which is then reacted with methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (3-Ethyl-2-fluoro-5-methylphenyl)(methyl)sulfane
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
3-[ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c1-5-19(10-13(3)9-17)22(20,21)18(4)11-14-8-12(2)6-7-15(14)16/h6-8,13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYWHIGUWNNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C#N)S(=O)(=O)N(C)CC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methylsulfanylcyclopropyl)methyl]-4-(sulfamoylmethyl)piperidine-1-carboxamide](/img/structure/B6708516.png)

![N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide](/img/structure/B6708529.png)
![2-[(4-Benzylsulfonylmorpholin-2-yl)methyl-methylamino]acetamide](/img/structure/B6708537.png)

![5,5-Dimethyl-4-[2-(2,4,5-trifluorophenyl)acetyl]piperazin-2-one](/img/structure/B6708546.png)

![3-(2-ethoxypropanoylamino)-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B6708569.png)
![[3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea](/img/structure/B6708577.png)
![Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6708599.png)
![2-Ethoxy-1-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6708604.png)
![[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B6708607.png)

![N-(2-cyanoethyl)-N-(2-methoxyethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-sulfonamide](/img/structure/B6708619.png)
